![molecular formula C13H13ClN2O2 B12111259 N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is an organic compound that belongs to the class of amides. It features a 4-chlorophenyl group, a furan-2-ylmethyl group, and an acetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide typically involves the following steps:
Starting Materials: 4-chloroaniline, furan-2-carbaldehyde, and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-phenyl)-acetamide: Lacks the furan-2-ylmethyl group.
N-(4-Methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide: Has a methyl group instead of a chloro group.
N-(4-Chloro-phenyl)-2-[(thiophen-2-ylmethyl)-amino]-acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is unique due to the combination of the 4-chlorophenyl group and the furan-2-ylmethyl group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(furan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17) |
Clé InChI |
JHWZITHTSIBTRR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


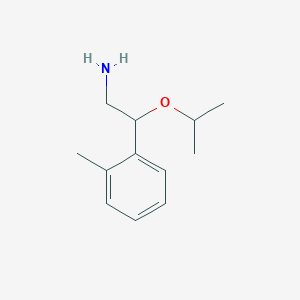
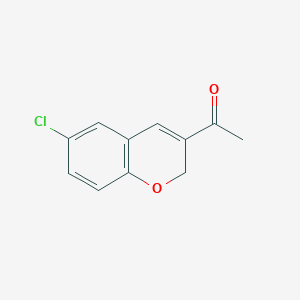
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)




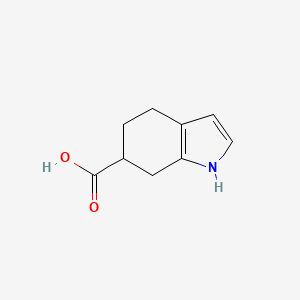

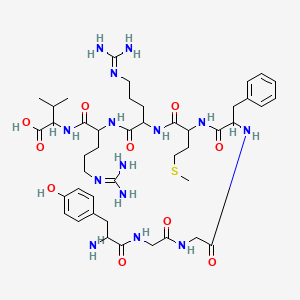
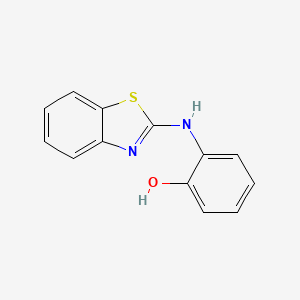
![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)
